N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Description
Properties
CAS No. |
65419-19-4 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N,N-diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C13H17N3O/c1-4-16(5-2)12-8-6-11(7-9-12)13-15-14-10(3)17-13/h6-9H,4-5H2,1-3H3 |
InChI Key |
GYHMRGOYVGJILC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the diethylamino group. One common method involves the reaction of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The resulting intermediate is then reacted with diethylamine to introduce the diethylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the oxadiazole ring and the subsequent introduction of the diethylamino group can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Aniline Moiety
N,N-Dimethyl vs. N,N-Diethyl Derivatives
The compound N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline () shares structural similarities but substitutes the N,N-diethyl group with N,N-dimethyl. Key differences include:
- Molecular Weight and Lipophilicity : The dimethyl analog (C₂₀H₁₉N₅O, MW 345.40) is less lipophilic than the hypothetical diethyl derivative (estimated MW ~231.30 for C₁₃H₁₇N₃O). The diethyl group may enhance membrane permeability in biological systems.
Primary Aniline Derivatives
Compounds like 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline () and 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]aniline () lack alkylation on the aniline nitrogen. These exhibit:
Substituent Effects on the Oxadiazole Ring
5-Methyl vs. Complex Heterocyclic Substituents
- 5-Methyl-1,3,4-oxadiazole : The methyl group in the target compound and 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline () provides steric shielding and moderate electron-withdrawing effects. This simplicity often correlates with higher synthetic yields compared to bulkier substituents .
- Pyrazole-Substituted Oxadiazole: The dimethyl analog in incorporates a 5-methyl-1-phenylpyrazole group on the oxadiazole. Crystal data reveal a dihedral angle of 7.97° between the oxadiazole and pyrazole rings, indicating partial conjugation .
Methylthio Substituent
The 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]aniline () replaces the methyl group with a methylthio (-SMe) group. This substitution:
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Table 2: Spectral Data Comparison
Biological Activity
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features an aniline moiety linked to a 1,3,4-oxadiazole ring. The oxadiazole ring is significant for its heterocyclic nature and ability to engage in various interactions with biological targets through hydrogen bonding and π-stacking. This unique structure contributes to the compound's reactivity and biological properties.
Anticancer Potential
Preliminary studies indicate that this compound exhibits promising anticancer activity. The mechanism behind this activity is believed to involve the compound's ability to interact with cellular targets that regulate cancer cell proliferation and survival.
Key Findings:
- In vitro Studies: Research has shown that compounds with oxadiazole rings often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazole have been reported to inhibit tumor growth through apoptosis induction and cell cycle arrest .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring: The initial step often includes the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole.
- Coupling Reaction: The resulting oxadiazole is then coupled with diethyl aniline using standard coupling reactions.
- Purification: The final product is purified through recrystallization or chromatography.
Case Studies
Research focusing on the biological activity of similar oxadiazole derivatives provides insight into the potential applications of this compound:
- Antidepressant Activity: A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antidepressant properties using behavioral models. Some derivatives showed significant effects comparable to established antidepressants .
- Cytotoxicity Against Cancer Cell Lines: Another study investigated a series of oxadiazole derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that specific structural modifications could enhance activity against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazides with carboxylic acid derivatives or through aza-Wittig reactions. For example, analogous oxadiazole-aniline derivatives are prepared by reacting 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in ethanol at room temperature, yielding high-purity products confirmed by IR, NMR, and X-ray analysis . Optimization involves adjusting solvents (e.g., ethanol for solubility), stoichiometric ratios, and reaction times. Catalytic methods using mild conditions (e.g., room temperature) minimize side reactions .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural validation employs spectroscopic and crystallographic techniques:
- IR Spectroscopy : Confirms functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., diethylamino group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.5 ppm for N–CH₂) .
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N in oxadiazole: ~1.29 Å) and torsion angles, confirming coplanarity of aromatic and oxadiazole rings .
Q. What methods are used to assess the purity of this compound in synthetic workflows?
- Methodological Answer : Purity is evaluated via:
- Chromatography : HPLC or TLC with UV detection to identify impurities.
- Mass Spectrometry : High-resolution MS (HRMS) matches theoretical and observed molecular ions (e.g., [M+H]⁺ for C₁₄H₁₈N₄O: 274.1434) .
- Melting Point Analysis : Sharp melting points indicate crystalline purity .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Methodological Answer : Challenges include crystal defects and disorder in flexible groups (e.g., diethylamino). Solutions involve:
- Low-Temperature Data Collection : Reduces thermal motion (e.g., at 100 K) .
- Absorption Correction : Multi-scan methods (e.g., SADABS) correct for crystal imperfections .
- Refinement Constraints : H-atom positions are constrained using SHELXL, improving R-factors (e.g., R₁ < 0.04) .
Q. How can researchers evaluate the biological activity of this compound, such as anticancer or antimicrobial potential?
- Methodological Answer : Biological assays include:
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
- Antioxidant Activity : DPPH radical scavenging tests .
- Enzyme Inhibition : Molecular docking (e.g., with HIV integrase using AutoDock Vina) to predict binding affinity, supported by structural analogs like Raltegravir .
Q. How should researchers resolve discrepancies in spectroscopic or crystallographic data during structural analysis?
- Methodological Answer : Discrepancies arise from solvent effects or polymorphs. Strategies include:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Alternative Crystallization Solvents : Ethanol vs. acetonitrile may yield different polymorphs .
- Dynamic NMR : Resolves conformational exchange in flexible groups (e.g., diethylamino rotation) .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
- QSAR Models : Correlate logP and molar refractivity with bioactivity using software like MOE .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
